molecular formula C20H20N2O6 B5168437 methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B5168437
M. Wt: 384.4 g/mol
InChI Key: ZJFQVNYDNNZFGH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O6 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.13213636 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 1,3-cyclopentadione with 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a catalyst such as DMAP. The reaction typically occurs in ethanol under reflux conditions for several hours .

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. The results indicate that the molecule adopts a specific conformation with distinct bond lengths and angles that are consistent with similar naphthyridine derivatives. The intermolecular interactions within the crystal lattice contribute to its stability and biological activity .

Antitumor Activity

Research has shown that naphthyridine derivatives exhibit notable antitumor properties. A study investigating various substituted naphthyridines found that modifications at specific positions (N-1 and C-7) significantly influence cytotoxic activity against murine and human tumor cell lines. For instance, compounds with a 2-thiazolyl group at the N-1 position demonstrated enhanced antitumor efficacy .

In vitro assays indicated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell death in rapidly dividing cancer cells .
  • Antioxidant Properties : The presence of methoxy groups in the structure may enhance its antioxidant capacity, providing protective effects against oxidative stress in cells.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines (e.g., MGC-803, HeLa) revealed that the compound exhibited significant antiproliferative effects compared to control groups. The IC50 values indicated substantial potency against these cell lines.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls. Histopathological examinations confirmed apoptosis in tumor tissues .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis ,
Topoisomerase InhibitionInhibits topoisomerase II
AntioxidantReduces oxidative stress

Table 2: Structural Characteristics

ParameterValue
Chemical FormulaC19H21N O5
Molecular Weight329.38 g/mol
Crystal SystemMonoclinic
Space GroupP21/c

Properties

IUPAC Name

methyl 2-methyl-5-oxo-6-(3,4,5-trimethoxyphenyl)-1,6-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-11-13(20(24)28-5)10-14-15(21-11)6-7-22(19(14)23)12-8-16(25-2)18(27-4)17(9-12)26-3/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFQVNYDNNZFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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